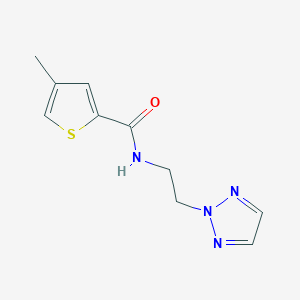

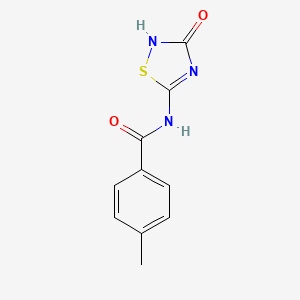

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, and they exist in equilibrium in solutions .

Synthesis Analysis

The synthesis of NH- and N(2)-substituted 1,2,3-triazoles involves various methods, each with its own advantages, limitations, and scope . The reaction mechanisms can be influenced by different conditions and structure substrates .Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The nucleophilic substitution cannot be effectively used to obtain 2-substituted 1,2,3-triazoles since the regioselectivity of N-substitution is difficult to control kinetically .Physical And Chemical Properties Analysis

1,2,3-Triazoles have very close values of Gibbs energy . The dipole moment of the 1H-isomer is substantially higher than for 2H-1,2,3-triazoles .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, also known as N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide:

Antimicrobial Applications

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide: has shown significant potential as an antimicrobial agent. Compounds containing the 1,2,3-triazole moiety are known for their broad-spectrum antimicrobial activities. This compound can inhibit the growth of various bacteria and fungi, making it a promising candidate for developing new antibiotics and antifungal agents .

Anticancer Research

The compound’s structure, which includes a triazole ring, is known to interact with biological targets involved in cancer cell proliferation. Research has indicated that derivatives of 1,2,3-triazoles exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This makes 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide a valuable molecule for anticancer drug development .

Antiviral Applications

1,2,3-Triazole derivatives have been explored for their antiviral properties. The compound can potentially inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This application is particularly relevant for developing treatments against viruses such as HIV, hepatitis, and influenza .

Agricultural Chemistry

In the field of agricultural chemistry, 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide can be used as a fungicide or pesticide. Its ability to inhibit the growth of phytopathogenic fungi and pests makes it a useful compound for protecting crops and improving agricultural yields .

Material Science

The unique chemical properties of the triazole ring make this compound suitable for applications in material science. It can be used in the synthesis of polymers and other materials with enhanced thermal stability, mechanical strength, and resistance to degradation. These materials can be applied in various industries, including electronics and aerospace .

Bioconjugation and Chemical Biology

The compound’s triazole moiety is a key component in bioconjugation techniques, such as click chemistry. This allows for the efficient and selective attachment of biomolecules, facilitating the study of biological processes and the development of diagnostic tools and therapeutic agents .

Drug Delivery Systems

The compound can be incorporated into drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents. Its chemical structure allows for the design of targeted delivery systems that can release drugs at specific sites within the body, enhancing the efficacy and reducing the side effects of treatments.

These diverse applications highlight the versatility and importance of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide in scientific research and development.

Frontiers in Chemistry IntechOpen Springer MDPI Springer IntechOpen : Springer : MDPI

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZCYVWZODBKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)

![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)

![3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide](/img/structure/B2605238.png)

![1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/no-structure.png)

![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)

![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)